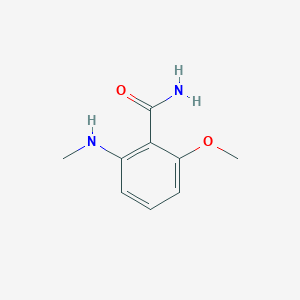

2-Methoxy-6-(methylamino)benzamide

Description

Significance of the Benzamide (B126) Scaffold in Medicinal Chemistry and Chemical Biology

The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. walshmedicalmedia.comresearchgate.netresearchgate.net Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for molecular recognition and binding to biological targets. nih.gov This versatile scaffold is a key component in drugs with a wide array of pharmacological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and cardiovascular agents. walshmedicalmedia.comresearchgate.net The adaptability of the benzamide core allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. walshmedicalmedia.com

Pharmacological Relevance of Methoxy (B1213986) and Methylamino Functional Groups

The biological activity of a core scaffold is often modulated by the presence of specific functional groups. In 2-Methoxy-6-(methylamino)benzamide, the methoxy (-OCH3) and methylamino (-NHCH3) groups play pivotal roles in defining its physicochemical properties and potential biological interactions.

The methoxy group is a common substituent in many biologically active compounds. ontosight.ai It can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. ontosight.ainih.govtandfonline.com The presence of a methoxy group can enhance a compound's ability to cross cell membranes and can be a key determinant in its pharmacokinetic profile. ontosight.airesearchgate.net While generally stable, the methoxy group can undergo O-demethylation, a metabolic process that can either lead to inactivation or the formation of an active metabolite. nih.govtandfonline.com

The methylamino group , a primary amine, is a fundamental building block in many pharmaceuticals and natural products. youtube.comwikipedia.org It can act as a hydrogen bond donor and acceptor, contributing significantly to the binding affinity of a molecule to its target. drugbank.com The basic nature of the amino group also influences the compound's solubility and ionization state at physiological pH, which are critical for its absorption, distribution, and excretion. The methyl group attached to the nitrogen can also participate in hydrophobic interactions within a binding pocket.

Overview of Current Research Trajectories Involving this compound and Related Derivatives

While specific research on this compound itself is not extensively documented in publicly available literature, the broader class of substituted benzamides is a subject of intense investigation. Researchers are actively exploring the synthesis and biological evaluation of novel benzamide derivatives with diverse substitution patterns. These studies often focus on developing agents with improved potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets. The combination of a methoxy and an amino group on a benzamide scaffold is a strategy employed to modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological activity.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-(methylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-6-4-3-5-7(13-2)8(6)9(10)12/h3-5,11H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDCNQLKQKRCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Comprehensive Strategies for the Chemical Synthesis of 2-Methoxy-6-(methylamino)benzamide

The chemical synthesis of this compound can be approached through various strategic routes. These strategies are designed to efficiently construct the target molecule by controlling the introduction of substituents on the aromatic ring.

Elucidation of De Novo Synthetic Routes and Reaction Pathways

A plausible de novo synthetic route for this compound can be conceptualized starting from readily available precursors. A key intermediate in this pathway is 2-methoxy-6-methylbenzoic acid. A multi-step synthesis for this precursor has been outlined, commencing with 2-methyl-6-nitrobenzoic acid google.com.

The proposed synthetic pathway can be summarized in the following stages:

Reduction of the Nitro Group: The synthesis begins with the reduction of 2-methyl-6-nitrobenzoic acid to yield 2-amino-6-methylbenzoic acid. This transformation is typically achieved through catalytic hydrogenation using a palladium or platinum catalyst on a carbon support (Pd/C or Pt/C) with hydrogen gas google.com.

Conversion of the Amino Group to a Hydroxyl Group: The resulting 2-amino-6-methylbenzoic acid undergoes a diazotization reaction, followed by hydrolysis to replace the amino group with a hydroxyl group, forming 2-hydroxy-6-methylbenzoic acid. This is a classic Sandmeyer-type reaction sequence where the amino group is first converted to a diazonium salt, which is then displaced by water google.com.

Esterification: To protect the carboxylic acid and facilitate the subsequent methylation of the hydroxyl group, the 2-hydroxy-6-methylbenzoic acid is esterified, typically to its methyl ester, 2-hydroxy-6-methyl benzoate google.com.

Methylation of the Hydroxyl Group: The phenolic hydroxyl group is then converted to a methoxy (B1213986) group using a methylating agent such as dimethyl sulfate in the presence of a base. This reaction yields methyl 2-methoxy-6-methylbenzoate google.com.

Hydrolysis of the Ester: The methyl ester is hydrolyzed back to the carboxylic acid under basic conditions, followed by acidification, to afford 2-methoxy-6-methylbenzoic acid google.com.

Amidation: The final step involves the conversion of the carboxylic acid to the desired benzamide (B126). This can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methylamine to form this compound. This is a standard method for amide bond formation.

A general representation of the final amidation step is the reaction of a benzoic acid with an amine to form an amide and water.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2-methyl-6-nitrobenzoic acid | H₂, Pd/C or Pt/C, Methanol, 60-90°C, 0.5-1.5 MPa | 2-amino-6-methylbenzoic acid |

| 2 | 2-amino-6-methylbenzoic acid | Diazotization reagent (e.g., NaNO₂, H₂SO₄), then H₂O, heat | 2-hydroxy-6-methylbenzoic acid |

| 3 | 2-hydroxy-6-methylbenzoic acid | Methanol, Acid catalyst, Reflux | 2-hydroxy-6-methyl benzoate |

| 4 | 2-hydroxy-6-methyl benzoate | Dimethyl sulfate, Base (e.g., NaOH), 30-45°C | 2-methoxy-6-methyl benzoate |

| 5 | 2-methoxy-6-methyl benzoate | NaOH, H₂O, 80-100°C, then acid (e.g., H₂SO₄) | 2-methoxy-6-methylbenzoic acid |

| 6 | 2-methoxy-6-methylbenzoic acid | 1. SOCl₂ or (COCl)₂; 2. CH₃NH₂ | This compound |

Exploration of Convergent and Divergent Synthetic Approaches

While a linear, de novo synthesis is a common approach, convergent and divergent strategies offer alternative and potentially more efficient pathways for the synthesis of this compound and its analogs.

Divergent Synthesis: A divergent strategy would start from a common intermediate that can be elaborated into a variety of different target molecules. For instance, starting from 2-methoxy-6-methylbenzoic acid, one could generate a library of benzamide derivatives by reacting it with a range of different primary and secondary amines. This approach is particularly useful in medicinal chemistry for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Investigations into Regioselective Synthesis and Stereochemical Control

Regioselective Synthesis: The synthesis of this compound requires precise control over the positions of the substituents on the benzene (B151609) ring. The de novo route described relies on the inherent directing effects of the substituents present at each step. For example, the starting material, 2-methyl-6-nitrobenzoic acid, already has the desired 1,2,3-substitution pattern.

Alternative methods for achieving regioselectivity in the synthesis of substituted benzoic acids include directed ortho-metalation. This technique involves the deprotonation of a position ortho to a directing group on the aromatic ring using a strong base, followed by quenching with an electrophile. The carboxylate group itself can act as a directing group, allowing for the introduction of substituents at the ortho position organic-chemistry.orgnih.gov. For instance, 2-methoxybenzoic acid can be selectively deprotonated at the 6-position under specific conditions, allowing for the introduction of the methyl group at that position organic-chemistry.orgnih.gov.

Stereochemical Control: this compound is not a chiral molecule. However, the principles of stereochemical control are relevant in the broader context of substituted benzamides, particularly those with bulky ortho substituents. The presence of substituents at the 2- and 6-positions can lead to hindered rotation around the aryl-carbonyl bond, a phenomenon known as atropisomerism. If the substituents are sufficiently large, this can result in the existence of stable, non-interconverting enantiomers. While not applicable to the target molecule itself, an understanding of these principles is crucial when designing syntheses for more complex, chiral benzamides.

Synthesis of Key Precursors and Advanced Intermediates in Benzamide Construction

The efficient synthesis of this compound relies on the availability of key precursors and advanced intermediates.

Preparation of 2-Amino-6-methylbenzoic Acid and Related Anthranilic Acid Derivatives

2-Amino-6-methylbenzoic acid, also known as 6-methylanthranilic acid, is a crucial intermediate in the proposed synthesis. As outlined in the de novo route, a primary method for its preparation is the reduction of 2-methyl-6-nitrobenzoic acid google.com. This reduction is commonly performed via catalytic hydrogenation, which is a clean and efficient method.

| Reaction | Starting Material | Reagents and Conditions | Product |

| Catalytic Hydrogenation | 2-methyl-6-nitrobenzoic acid | H₂, Pd/C or Pt/C, Methanol | 2-amino-6-methylbenzoic acid |

Alternative methods for the synthesis of anthranilic acid derivatives can involve amination of corresponding halogenated benzoic acids or other specialized reactions.

Methodologies for Introducing the Methoxy Moiety at Specific Positions

The introduction of the methoxy group at the 2-position is a key step in the synthesis. In the described de novo synthesis, this is achieved by the methylation of a hydroxyl group that was previously installed via a diazotization-hydrolysis sequence on an amino group google.com. This is a reliable method for introducing a methoxy group at a specific position when a corresponding amino-substituted precursor is available.

| Reaction | Starting Material | Reagents and Conditions | Product |

| O-Methylation | 2-hydroxy-6-methyl benzoate | Dimethyl sulfate, Base (e.g., NaOH) | 2-methoxy-6-methyl benzoate |

Directed ortho-metalation also provides a powerful tool for the regioselective introduction of substituents, including those that can be converted to a methoxy group. For example, by deprotonating a benzoic acid derivative at a specific ortho position, one could introduce a group that can be subsequently transformed into a methoxy group. The choice of base and reaction conditions can influence the site of metalation, offering a degree of control over the regioselectivity of the substitution organic-chemistry.orgnih.gov.

Strategies for Incorporating the Methylamino Functional Group

The introduction of a methylamino group onto an aromatic ring is a critical step in the synthesis of this compound. Several methods can be employed to achieve this, often relying on the modification of a precursor molecule.

One common strategy involves the reductive amination of a suitable carbonyl compound. For instance, an appropriately substituted nitroso aromatic compound can react with methylboronic acid in the presence of a phosphite promoter to selectively yield the mono-N-methyl aromatic amine. This approach avoids the common issue of overmethylation that can occur with traditional alkylating agents acs.orgresearchgate.net.

Another widely used method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This reaction can couple an aryl halide or triflate with methylamine to form the desired N-methylarylamine. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance researchgate.net. For instance, palladium complexes with specialized phosphine ligands have proven effective for the amination of aryl chlorides and bromides itmo.ru.

Furthermore, the direct alkylation of a primary aromatic amine can be considered. However, this method often suffers from a lack of selectivity, leading to the formation of both mono- and di-methylated products due to the increased nucleophilicity of the secondary amine intermediate acs.org. Careful control of reaction conditions and stoichiometry is necessary to favor the desired mono-methylated product.

| Strategy | Reagents | Key Features |

| Reductive Amination | Nitroso compound, Methylboronic acid, Triethylphosphite | High selectivity for mono-methylation; avoids overmethylation. |

| Buchwald-Hartwig Amination | Aryl halide/triflate, Methylamine, Palladium catalyst, Ligand | Versatile for various aryl substrates; requires careful catalyst selection. |

| Direct Alkylation | Primary aromatic amine, Methylating agent (e.g., methyl iodide) | Prone to overmethylation; requires strict control of conditions. |

Diverse Approaches to Amide Bond Formation and Coupling Reactions

The formation of the amide bond is a cornerstone of benzamide synthesis. A variety of coupling reactions can be employed, ranging from classical methods to modern catalytic approaches.

The most traditional method involves the reaction of a carboxylic acid with an amine, often requiring activation of the carboxylic acid. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride . The subsequent reaction of the acyl chloride with the amine, in this case, methylamine or a precursor, readily forms the amide bond. This type of reaction is often referred to as the Schotten-Baumann reaction when performed under basic conditions doubtnut.comosti.govyoutube.comyoutube.com.

Modern amide bond formation often utilizes coupling reagents that facilitate the reaction between a carboxylic acid and an amine under milder conditions. Reagents such as dicyclohexylcarbodiimide (DCC) or carbodiimides in combination with additives like 1-hydroxybenzotriazole (HOBt) are commonly used to form an active ester intermediate, which then reacts with the amine luxembourg-bio.com.

Catalytic methods for direct amidation of esters with amines are also gaining prominence. Lanthanide triflates, for example, have been shown to be effective catalysts for this transformation, offering a more atom-economical route to amides nih.govorganic-chemistry.org.

| Method | Reactants | Reagents/Catalysts | Key Features |

| Acyl Chloride Method | Carboxylic acid, Amine | Thionyl chloride (for acyl chloride formation) | Robust and widely used; can be harsh for sensitive substrates. |

| Coupling Reagents | Carboxylic acid, Amine | DCC, HOBt, EDC | Milder reaction conditions; suitable for a wider range of functional groups. |

| Catalytic Amidation | Ester, Amine | Lanthanum(III) triflate | Atom-economical; avoids stoichiometric activating agents. |

Advanced Synthetic Techniques and Process Optimization in Benzamide Chemistry

Application of Microwave-Assisted Synthesis for Reaction Acceleration and Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for rapidly synthesizing benzamides. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve reaction yields rasayanjournal.co.inmdpi.com. For instance, the ring-opening of oxazolone derivatives with amines to form benzamides can be efficiently achieved under microwave irradiation, where conventional heating fails to produce significant product researchgate.net. The direct synthesis of amides from carboxylic acids and amines can also be accelerated using microwave heating in the presence of a catalyst, often under solvent-free conditions, aligning with the principles of green chemistry mdpi.com.

| Reaction Type | Conventional Time | Microwave Time | Yield Improvement |

| Benzamide from Oxazolone | Hours | Minutes | Significant |

| Direct Amidation | Hours | Minutes | Often higher yields |

Implementation of Flow Chemistry and Microfluidic Systems for Enhanced Selectivity and Purity

Flow chemistry, where reactants are continuously pumped through a reactor, offers precise control over reaction parameters such as temperature, pressure, and mixing. This enhanced control can lead to improved selectivity and purity of the final product. Microfluidic systems, a subset of flow chemistry, utilize micro-scale reactors to achieve even greater control over mass and heat transfer. These systems are particularly advantageous for multi-step syntheses, allowing for the telescoping of reaction sequences without the need for intermediate purification steps nih.gov. The synthesis of complex molecules can be streamlined in flow, with in-line purification and analysis enabling rapid optimization and production researchgate.netscispace.com.

Role of Catalytic Systems in Facilitating Benzamide Synthesis

Catalysis plays a pivotal role in modern benzamide synthesis, enabling reactions that are otherwise difficult or inefficient.

Erbium(III) Triflate (Er(OTf)₃) : This Lewis acid catalyst has been shown to be effective in various organic transformations, including the synthesis of benzimidazole (B57391) derivatives, which share synthetic precursors with benzamides. Er(OTf)₃ can catalyze condensation reactions and is particularly effective under microwave irradiation, often requiring only a small catalytic amount (e.g., 1 mol%) to achieve high yields in short reaction times under solvent-free conditions mdpi.com. It is also a powerful catalyst for the acylation of alcohols and phenols researchgate.net.

Palladium/Platinum Catalysts : Palladium catalysts are central to many C-N bond-forming reactions crucial for synthesizing substituted benzamides. The Buchwald-Hartwig amination, for example, relies on palladium catalysts to couple aryl halides with amines itmo.runih.govnih.govresearchgate.net. These catalysts are also used in carbonylative reactions to synthesize quinazolinones from 2-aminobenzamide, a related structure nih.govmdpi.com. Palladium-catalyzed C-H amination offers a direct route to functionalize aromatic rings, providing an atom-economical alternative to traditional cross-coupling reactions rsc.org. The choice of ligand is critical to the success of these reactions, influencing catalyst activity and selectivity.

| Catalyst | Reaction Type | Key Advantages |

| Er(OTf)₃ | Condensation, Acylation | Low catalyst loading, mild conditions, effective with microwaves. |

| Palladium Catalysts | C-N Cross-Coupling, Carbonylation, C-H Amination | High functional group tolerance, broad substrate scope. |

Strategies for Yield Optimization and Scalability Assessment of Synthetic Procedures

Optimizing the yield and ensuring the scalability of a synthetic route are critical for practical applications. This involves a systematic evaluation of reaction parameters such as temperature, solvent, catalyst loading, and reaction time.

Yield Optimization often involves a multi-parameter approach. For instance, in a multi-step flow synthesis, optimizing the solvent system can dramatically improve the yield of a particular step while maintaining compatibility with subsequent reactions nih.gov. The choice of base and its method of addition can also be critical; for example, the stepwise addition of a base was found to be essential for achieving a high yield in a specific reaction, a process that can be intensified and simplified in a continuous flow system nih.gov.

Scalability Assessment involves transitioning a reaction from a laboratory scale to a larger, potentially industrial, scale. Flow chemistry offers significant advantages in scalability, as production can often be increased by simply running the system for a longer duration or by using parallel reactors. Microwave-assisted synthesis has also been successfully scaled up for reactions like palladium-catalyzed aminations, with studies demonstrating direct scalability from small to larger reaction vessels itmo.ru. The ability to perform reactions at very low catalyst loadings (ppm levels) is also a key factor in developing sustainable and scalable processes nih.govnih.govresearchgate.net.

Structural Characterization and Validation of Synthesized Compounds and Intermediates

The rigorous confirmation of the chemical structure of newly synthesized compounds and their intermediates is a cornerstone of chemical research. A combination of spectroscopic and analytical techniques is employed to unambiguously determine the atomic connectivity, molecular weight, and functional groups present in a molecule, as well as its three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methoxy protons, the methylamino protons, and the amine proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating effects of the methoxy and methylamino groups and the electron-withdrawing effect of the benzamide group. The integration of these signals would correspond to the number of protons in each unique chemical environment. Spin-spin coupling patterns (e.g., doublets, triplets) would reveal the connectivity of adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display a unique resonance for each carbon atom in a distinct chemical environment. The chemical shifts of the aromatic carbons would be indicative of the substituent effects. The carbonyl carbon of the amide would typically appear in the downfield region of the spectrum. Resonances for the methoxy and methylamino carbons would also be observed at characteristic chemical shifts.

¹³C APT (Attached Proton Test): This NMR experiment would differentiate between carbon atoms based on the number of attached protons. Methylene (CH₂) and quaternary carbons would show positive signals, while methyl (CH₃) and methine (CH) carbons would exhibit negative signals. This information would be crucial in assigning the resonances in the ¹³C NMR spectrum.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H NMR (δ, ppm) | Hypothetical ¹³C NMR (δ, ppm) |

|---|---|---|

| Ar-H | 7.2-6.5 (m, 3H) | 158-110 |

| -OCH₃ | 3.8 (s, 3H) | 55-60 |

| -NHCH₃ | 2.9 (d, 3H) | 30-35 |

| -NHCH₃ | 5.0 (q, 1H) | - |

| -CONH₂ | 7.5 (br s, 2H) | - |

| C=O | - | 165-170 |

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement would allow for the unambiguous determination of its elemental composition, confirming the molecular formula.

Liquid Chromatography/Mass Spectrometry with Electrospray Ionization (LC/MS-ESI): This technique would be used to analyze the purity of the synthesized compound and to obtain its mass spectrum. The electrospray ionization process would typically generate the protonated molecule [M+H]⁺, and its detection would confirm the molecular weight. Fragmentation of the molecular ion in the mass spectrometer would produce a characteristic pattern of daughter ions, which could be analyzed to further support the proposed structure.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amide and the secondary amine, the C=O stretching vibration of the amide, the C-N stretching vibrations, and the C-O stretching of the methoxy group, as well as absorptions corresponding to the aromatic ring.

Table 2: Hypothetical IR Absorption Bands for this compound

| Functional Group | Hypothetical Absorption Range (cm⁻¹) |

|---|---|

| N-H stretch (amide) | 3400-3200 (two bands) |

| N-H stretch (amine) | 3400-3300 |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (amide) | 1680-1630 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch (methoxy) | 1250-1020 |

| C-N stretch | 1350-1000 |

Structure Activity Relationship Sar Investigations

Systematic Modification and Functionalization of the Benzamide (B126) Core

The benzamide scaffold serves as a versatile template in medicinal chemistry. nih.gov Alterations to this core, particularly the nature and position of substituents, have profound effects on the compound's biological activity.

Impact of Substituent Nature on Biological Activity (e.g., Methoxy (B1213986), Methylamino, Halogens, Alkyl groups)

The substituents on the benzamide ring are pivotal in defining the molecule's interaction with biological targets. The methoxy (-OCH₃) and methylamino (-NHCH₃) groups of the parent compound are key features. The methoxy group, being an electron-donating group, can influence the molecule's antioxidant properties and receptor affinity. nih.gov For instance, in a study of N-arylbenzamides, the presence of a methoxy group was found to have a positive influence on antioxidant capacity. nih.gov Replacing a methoxy group with a hydroxyl (-OH) group can sometimes enhance activity, though this is not always the case, as seen in certain series where a methoxy-substituted benzamide demonstrated higher reducing power than its hydroxy-substituted counterpart. acs.org

The amino moiety is also crucial. The alkylation of the amine group, such as the methyl group in the methylamino substituent, can enhance metabolic stability. nih.gov The nature of the substituent on the amide nitrogen is also critical. For example, the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide introduced a halogenated phenyl ring, which was shown to be a key modification for potent anti-HBV activity. nih.gov

General SAR studies on benzamide derivatives show that these compounds can be optimized as potent tubulin inhibitors, with the substituents on the benzamide ring playing a crucial role in binding to the colchicine (B1669291) site. nih.gov

Effects of Positional Isomerism on Pharmacological Profiles

The specific placement of substituents on the benzamide ring, known as positional isomerism, dramatically alters a compound's pharmacological profile. Studies on benzoic acid derivatives have shown that the location of hydroxyl and methoxyl groups significantly impacts antibacterial activity. nih.gov For example, moving a hydroxyl group to the second carbon atom (ortho position) on the benzoic ring was found to accelerate the killing of E. coli cells. nih.gov

In a different series of compounds, bispyridine benzene (B151609) derivatives, a single change in the substitution pattern on the central benzene ring was sufficient to switch the compound's efficacy from an inverse agonist to a partial antagonist at the mGlu5 receptor. nih.gov Computational docking studies revealed that this shift was due to positional isomers preferring different receptor conformations of varying energetic stabilities. nih.gov Similarly, in the development of antagonists for the NMDA receptor, shifting a hydroxy group from the 2'-position to the 3'-position on a related benzomorphan (B1203429) structure significantly increased affinity for the target receptor while reducing off-target effects. nih.gov These findings underscore the critical importance of substituent positioning in drug design.

Role of Halogen Substitutions (e.g., Bromine, Chlorine) in Modulating Activity

The introduction of halogens, such as chlorine or bromine, is a common and effective strategy in medicinal chemistry to modulate the biological activity of a lead compound. Halogens can alter a molecule's lipophilicity, electronic properties, and metabolic stability.

A prime example is the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), where the addition of a chlorine atom to the N-phenyl ring was instrumental in achieving potent activity against the Hepatitis B virus (HBV). nih.gov This compound demonstrated significantly higher anti-HBV activity against both wild-type and drug-resistant strains compared to the reference drug lamivudine. nih.gov The chlorine atom in this position likely contributes to favorable binding interactions within the biological target. Broader studies on benzamide derivatives have also explored halogen substitutions as a means to optimize potency, for instance, in the development of tubulin polymerization inhibitors. nih.gov

Exploration of Side Chain and Heterocyclic Ring Modifications

Beyond the central benzamide core, modifications to the side chains and the incorporation of various ring systems offer further avenues for optimizing biological activity.

Structural Variations at the Methylamino Moiety and Their Bioactivity Consequences

The methylamino group is a key functional group that can be modified to tune a compound's properties. While the parent compound features a simple methyl group, more complex substitutions can be explored. In the case of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, the primary modification is not directly on the methylamino group itself but rather on the amide nitrogen, where a 4-chlorophenyl group is attached. nih.gov This N-phenylbenzamide structure proved essential for its antiviral mechanism, which involves increasing intracellular levels of the antiviral protein APOBEC3G (A3G). nih.gov

Alkylation of the amine group is noted to improve metabolic stability, suggesting that the methyl group in the parent compound contributes to favorable pharmacokinetic properties. nih.gov General SAR principles indicate that modifying N-substituents is a critical factor in determining receptor affinity and specificity. nih.gov

Incorporation of Diverse Aromatic and Heterocyclic Ring Systems (e.g., Pyridine (B92270), Imidazopyrrolopyridine, Thiazole, Benzothiazole)

Replacing or augmenting the benzamide structure with other aromatic or heterocyclic rings is a powerful strategy for generating chemical diversity and discovering novel biological activities. nih.govnih.gov Benzamide derivatives themselves have been integrated with other pharmacophores, like sulfonamides, to create dual-action inhibitors. For example, compounds combining benzamide and sulfonamide moieties have yielded potent, nanomolar-level inhibitors of carbonic anhydrase and acetylcholinesterase. nih.gov

In the quest for new anticancer agents, benzamide derivatives have been designed based on the structure of Entinostat (MS-275), a known histone deacetylase (HDAC) inhibitor. These new analogs incorporate different cyclic amine structures, such as piperidine (B6355638) and morpholine, leading to compounds with significant anti-proliferative activity against various cancer cell lines. researchgate.net Furthermore, the development of potent tubulin inhibitors has involved attaching complex heterocyclic systems to the benzamide core to optimize interactions at the colchicine binding site. nih.gov The vast structural diversity of heterocyclic ring systems provides a rich source of templates for designing novel bioactive compounds. univie.ac.at

Compound Data

Below are interactive tables detailing the activity of select benzamide derivatives discussed in the text.

Table 1: Anti-HBV Activity of a Benzamide Derivative Data sourced from a study on N-phenylbenzamide derivatives. nih.gov

| Compound Name | Target | IC₅₀ (µM) - Wild-Type | IC₅₀ (µM) - Drug-Resistant |

|---|---|---|---|

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | HBV | 1.99 | 3.30 |

Table 2: Enzyme Inhibition by Sulfonamide-Benzamide Hybrids Data represents selected potent inhibitors from a study on dual-action compounds. nih.gov

| Compound ID | Target Enzyme | Kᵢ (nM) |

|---|---|---|

| 3g | hCA I | 4.07 ± 0.38 |

| 3c | hCA II | 10.68 ± 0.98 |

| 3f | AChE | 8.91 ± 1.65 |

Quantitative Assessment of Structure-Activity Relationships

The quantitative assessment of structure-activity relationships (SAR) is a critical component in the field of medicinal chemistry for the rational design and optimization of drug candidates. This section explores the application of various computational techniques to understand and predict the biological activity of benzamide derivatives.

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the drug discovery process.

In the study of benzamide derivatives, 3D-QSAR models have been successfully developed to elucidate the structural requirements for their activity as glucokinase activators. nih.gov For a dataset of 43 benzamide derivatives, a pharmacophore hypothesis, ADRR_1, was generated, which identified essential features required for their biological activity. The statistical significance of the developed models was high, with a coefficient of determination (R²) greater than 0.99 for the training set and a predictive R² (Q²) greater than 0.52 for the test set, indicating a robust and predictive model. nih.gov

Similarly, QSAR studies on benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have been performed to understand their antibacterial and antifungal activities. ijpsr.comnih.gov For instance, a QSAR study on 28 benzimidazole analogues with antimicrobial activity resulted in a model with an r² value of 0.6773 and a predictive r² for external validation of 0.7150. ijpsr.com These studies highlight the utility of QSAR in identifying key molecular descriptors, such as lipophilicity (logP), dipole moment, and topological polar surface area, that govern the biological activity of these classes of compounds. ijpsr.comnih.gov

Molecular Docking and Computational Simulation Studies to Predict Binding Modes and Potency

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. walshmedicalmedia.com It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor, providing insights into the molecular basis of drug action. walshmedicalmedia.comresearchgate.net

For benzamide derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes. For example, in the context of developing antimalarial agents, docking studies of benzamide derivatives against Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) have been conducted. scialert.net These studies help in identifying potential drug candidates by predicting their binding energies and interactions with the active site of the target protein. scialert.net

In a study focused on developing glucokinase activators, molecular docking revealed the binding interactions of potent benzamide compounds with the allosteric site of the glucokinase enzyme. nih.gov The potent compound 15b from the series exhibited a good docking score, with interactions involving key amino acid residues such as ARG63 and TYR214. nih.gov Such studies are crucial for understanding the structure-activity relationship at a molecular level and for designing more potent inhibitors. mdpi.com

Conformational Analysis and Steric Hindrance Effects on Activity

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly influence its biological activity by affecting its ability to bind to a target receptor.

Studies on benzamide derivatives have shown that the conformation of the benzamide motif is crucial for their biological activity. For instance, the comparison between a planar benzamide and a non-planar 2,6-difluorobenzamide (B103285) revealed that the fluorine atoms induce a non-planar conformation, which can be more favorable for binding to certain biological targets. nih.gov This non-planar conformation can be considered a "conformationally restrained" state that may lead to higher potency. nih.gov

SAR Insights from Highly Active Benzamide Derivatives

The analysis of highly active benzamide derivatives provides valuable structure-activity relationship (SAR) insights that can guide the design of new and more potent analogues.

Analysis of AS-8112: 5-Bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepan-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide

While specific SAR analysis for AS-8112 is not detailed in the provided search results, the general principles of benzamide SAR can be applied. The core structure, a substituted pyridine-3-carboxamide, is a common scaffold in medicinal chemistry. The various substituents on this core are expected to play distinct roles in its activity. The 2-methoxy and 6-methylamino groups on the pyridine ring are likely involved in key hydrogen bonding interactions with the target protein. The 5-bromo substituent can influence the electronic properties of the ring and may be involved in halogen bonding or occupy a hydrophobic pocket. The N-linked (1-ethyl-4-methylhexahydro-1,4-diazepan-6-yl) group is a bulky and flexible substituent that likely explores a larger binding pocket and contributes to both affinity and selectivity through various interactions. The ethyl and methyl groups on the diazepane ring will further fine-tune the lipophilicity and conformational preferences of this side chain.

SAR of N-(4-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) as an Anti-HBV Agent

N-(4-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) has been identified as a potent inhibitor of the Hepatitis B virus (HBV). nih.govnih.gov The structure-activity relationship of this compound reveals several key features contributing to its anti-HBV activity.

The central benzamide core serves as a scaffold for the key interacting groups. The 4-methoxy and 3-methylamino substituents on the phenyl ring are crucial for its activity, likely forming important hydrogen bonds and other interactions within the binding site of its target. The N-(4-chlorophenyl) group is another critical component. The chlorine atom at the 4-position of this phenyl ring significantly contributes to the compound's potency, possibly through hydrophobic or halogen bonding interactions.

Studies have shown that IMB-0523 exhibits potent activity against both wild-type and drug-resistant strains of HBV. nih.gov Its mechanism of action is thought to involve the upregulation of the host restriction factor APOBEC3G, which can inhibit HBV replication. nih.govnih.gov

Structure-Activity Relationship (SAR) of BMS-066: 2-Methoxy-N-((6-(1-methyl-4-(methylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-7-yl)pyridin-2-yl)methyl)acetamide as an IKK2 Inhibitor

The development of potent and selective inhibitors of IκB kinase 2 (IKK2) has been a significant focus in the search for novel anti-inflammatory agents. A key breakthrough in this area was the discovery of BMS-066 (also designated as compound 4m in some literature), a highly potent and selective tricyclic inhibitor of IKK2. researchgate.netnih.gov The journey to identify BMS-066 involved extensive structure-activity relationship (SAR) studies, building upon earlier lead compounds to optimize efficacy and pharmacokinetic properties. nih.gov

Initial efforts were based on a lead compound which provided a foundation for developing a new series of tricyclic-based inhibitors. The synthesis and subsequent SAR exploration focused on pyridyl-substituted azaindole-based tricyclic systems. nih.gov This led to the identification of BMS-066, which demonstrated an IC50 value of 9 nM for IKKβ. medchemexpress.com

The selectivity of BMS-066 is a notable aspect of its profile. It is over 500-fold more selective for IKKβ compared to the closely related IKKα. medchemexpress.com Further screening against a panel of 155 other kinases at a concentration of 10 μM revealed that only six of these kinases were inhibited by more than 75%. This high degree of selectivity underscores the refined design of the molecule. medchemexpress.com

The SAR studies explored modifications at various positions of the core structure. These investigations were crucial in identifying the key structural features required for potent IKK2 inhibition. While detailed SAR data tables from the primary literature are proprietary, the general findings indicate that the specific arrangement of the tricyclic core, the methoxy group, and the methylamino-substituted pyridinylmethyl acetamide (B32628) side chain in BMS-066 are all critical for its high affinity and selectivity.

The research culminated in BMS-066, a compound with potent in vitro activity, acceptable physicochemical and pharmacokinetic profiles, and demonstrated efficacy in a mouse model of inflammatory bowel disease when administered orally. nih.gov

Below is a data table summarizing the inhibitory activity of BMS-066 and a related compound.

| Compound Name | Structure | IKKβ IC50 (nM) | IKKα IC50 (µM) |

| BMS-345541 | 300 | 4.0 | |

| BMS-066 | 9 | 5 |

Data sourced from multiple references. researchgate.netmedchemexpress.comnih.gov

Preclinical Biological Activity and Efficacy

Antiviral Activity Research of 2-Methoxy-6-(methylamino)benzamide Derivatives

Derivatives of this compound, notably the class of N-phenylbenzamides, have been the subject of extensive antiviral research. A key compound in this class, IMB-0523, has demonstrated notable efficacy against Hepatitis B Virus (HBV) and has shown potential as a broad-spectrum antiviral agent.

IMB-0523, a novel N-phenylbenzamide derivative, has been identified as a potent inhibitor of HBV replication. nih.govnih.gov Its mechanism of action appears distinct from many current anti-HBV treatments, potentially involving the upregulation of the host antiviral protein APOBEC3G (A3G). nih.govnih.govresearchgate.net This protein is a cellular factor known to inhibit HBV replication. nih.gov

In vitro studies using the HepG2.2.15 cell line, which replicates wild-type HBV, have demonstrated the potent anti-HBV activity of IMB-0523. nih.gov The compound exhibited a 50% inhibitory concentration (IC₅₀) of 1.99 µM. nih.govnih.gov This was found to be more potent than the established antiviral drug lamivudine, which showed an IC₅₀ of 7.37 µM in the same assays. nih.govnih.gov

Table 1: In Vitro Efficacy of IMB-0523 against Wild-Type HBV

| Compound | Cell Line | IC₅₀ (µM) |

| IMB-0523 | HepG2.2.15 | 1.99 |

| Lamivudine | HepG2.2.15 | 7.37 |

Data sourced from studies on wild-type Hepatitis B Virus replication. nih.govnih.gov

A significant challenge in HBV therapy is the emergence of drug-resistant viral strains. nih.govnih.gov Research has shown that IMB-0523 maintains its efficacy against HBV strains that are resistant to other antiviral agents. nih.gov In studies using HepG2.A64 cells, which harbor lamivudine and entecavir-resistant HBV, IMB-0523 displayed an IC₅₀ of 3.30 µM. nih.govnih.gov In contrast, lamivudine was largely ineffective against this resistant strain, with an IC₅₀ value greater than 440 µM. nih.govnih.gov This suggests that IMB-0523 has a different mechanism of action that can overcome common resistance pathways. nih.gov

Table 2: In Vitro Efficacy of IMB-0523 against Drug-Resistant HBV

| Compound | Cell Line (Resistant Strain) | IC₅₀ (µM) |

| IMB-0523 | HepG2.A64 | 3.30 |

| Lamivudine | HepG2.A64 | >440 |

Data sourced from studies on lamivudine and entecavir-resistant Hepatitis B Virus. nih.govnih.gov

The Duck Hepatitis B Virus (DHBV) model is a well-established preclinical in vivo model for studying HBV infection and evaluating potential treatments. researchgate.net In studies using DHBV-infected ducks, oral administration of IMB-0523 demonstrated potent anti-HBV activity. nih.govnih.govresearchgate.net Treatment led to a significant, dose-dependent reduction in serum DHBV DNA levels over a 14-day period. researchgate.net

Table 3: In Vivo Efficacy of IMB-0523 in DHBV-Infected Duck Model

| Treatment Group | Day 7 Reduction in DHBV DNA (log₁₀ copies/mL) | Day 14 Reduction in DHBV DNA (log₁₀ copies/mL) |

| IMB-0523 (25 mg/kg) | ~1.5 | ~2.0 |

| IMB-0523 (50 mg/kg) | ~2.0 | ~2.5 |

| IMB-0523 (100 mg/kg) | ~2.5 | ~3.0 |

Approximate values interpreted from graphical data in preclinical studies. researchgate.net

Beyond its activity against HBV, IMB-0523 and the broader class of N-phenylbenzamide derivatives have shown potential against a range of other viruses. nih.govnih.gov Research indicates that IMB-0523 exhibits good inhibitory activity against multiple strains of Enterovirus 71 (EV71), as well as Coxsackievirus A16 (CVA16) and Coxsackieviruses of group B (CVB). researchgate.netmednexus.orgmednexus.org The mechanism against EV71 may involve the activation of the STAT3 signaling pathway, leading to the upregulation of interferon-stimulated genes. researchgate.netmednexus.org Furthermore, earlier reports on the parent class of N-phenylbenzamide derivatives suggest broad-spectrum antiviral effects that extend to Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis C Virus (HCV), often linked to the upregulation of APOBEC3G. nih.govnih.gov

Table 4: Broad-Spectrum Antiviral Activity of IMB-0523

| Virus | Strain(s) | IC₅₀ (µM) |

| EV71 | FY-23 | 2.50 |

| EV71 | FY-17 | 2.31 |

| EV71 | SH-13 | 2.82 |

| EV71 | GZ-08 | 3.22 |

| CVA16 | - | 3.55 |

| CVB1 | - | 1.83 |

| CVB2 | - | 1.88 |

| CVB3 | - | 1.95 |

| CVB4 | - | 2.01 |

| CVB5 | - | 1.76 |

| CVB6 | - | 2.03 |

Data sourced from in vitro cytopathic effect assays. mednexus.org

Efficacy against Hepatitis B Virus (HBV) Replication (e.g., IMB-0523)

Anti-Inflammatory Activity of Related Benzamide (B126) Compounds

The benzamide scaffold is present in various compounds that have been investigated for anti-inflammatory properties. nih.govresearchgate.net These compounds often work by modulating key inflammatory pathways. Studies have shown that certain N-substituted benzamides, such as metoclopramide and 3-chloroprocainamide, can inhibit the production of tumor necrosis factor-alpha (TNF-alpha) in a dose-dependent manner. nih.gov The mechanism for this anti-inflammatory action is believed to be the inhibition of the transcription factor NF-kappaB, which plays a central role in regulating the inflammatory response. nih.govnih.gov

In vivo preclinical models, such as the carrageenan-induced paw edema model in rats, are commonly used to evaluate anti-inflammatory activity. mdpi.comresearchgate.net In these models, various benzamide and related derivatives have demonstrated significant reductions in inflammation. researchgate.netmdpi.com For example, certain novel benzenesulfonamide derivatives have shown a superior ability to reduce paw edema compared to the standard anti-inflammatory drug indomethacin. mdpi.comresearchgate.net This suggests that the benzamide chemical structure is a promising starting point for the development of new anti-inflammatory agents. nih.govnih.gov

Inhibition of Key Inflammatory Mediators and Pathways (e.g., IKK2)

The canonical NF-κB pathway is a critical signaling cascade in the development of chronic inflammatory diseases, making the IκB kinase (IKK) complex an important therapeutic target. researchgate.net The IKK complex includes two catalytic subunits, IKKα and IKKβ (also known as IKK1 and IKK2), which are central to activating the NF-κB pathway. researchgate.net Inhibition of the IKKβ enzyme is a primary goal for the discovery of novel anti-inflammatory drugs. researchgate.net

The 2-amino-benzamide scaffold has been explored as a template for developing potent IKKβ inhibitors. researchgate.net While research on this compound itself is limited in publicly available literature, studies on related complex molecules provide insight into the potential of this structural class. For instance, a novel tricyclic inhibitor of IKK2, BMS-066 (2-methoxy-N-((6-(1-methyl-4-(methylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-7-yl)pyridin-2-yl)methyl)acetamide), which incorporates methoxy (B1213986) and methylamino functional groups, has demonstrated potent in vitro activity against the IKK2 enzyme. nih.gov The development of such compounds highlights the utility of the benzamide scaffold in targeting key inflammatory kinases. researchgate.net Selective IKK2 inhibitors, such as IMD0354, have been shown to disrupt NF-κB signaling, which in turn suppresses the expression of inflammatory and angiogenic factors. nih.gov

Assessment of Efficacy in Preclinical Models of Inflammatory Bowel Disease (IBD)

Preclinical animal models are essential for evaluating the therapeutic potential of new compounds for inflammatory bowel disease (IBD). meddocsonline.org Commonly used models include chemically-induced colitis, such as the trinitrobenzene sulfonic acid (TNBS) model, which induces a transmural colitis driven by CD4+ T cells, resembling aspects of Crohn's disease. meddocsonline.orgnih.gov

The efficacy of targeting the IKK2 pathway has been demonstrated in these models. The potent IKK2 inhibitor BMS-066, a complex pyridyl-substituted azaindole-based compound, has shown efficacy in a mouse model of IBD when administered orally. nih.gov This demonstrates that inhibiting IKK2 can translate to anti-inflammatory effects in vivo in the context of gut inflammation. The use of such models is crucial for determining dose-responses and efficacy before potential clinical application. nih.gov

Modulation of Cytokine Production and Signaling Cascades

The anti-inflammatory effects of IKK2 inhibition are mediated through the modulation of downstream signaling cascades that control the production of pro-inflammatory cytokines. nih.gov IKK2 is responsible for phosphorylating the inhibitory protein IκBα, which sequesters the NF-κB transcription factor in the cytoplasm. researchgate.netnih.gov Upon phosphorylation, IκBα is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of numerous pro-inflammatory genes. nih.gov

By inhibiting IKK2, compounds can prevent IκBα phosphorylation, thereby blocking NF-κB activation. nih.gov This mechanism effectively suppresses the secretion of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. researchgate.net This modulation of cytokine production is a central mechanism by which IKK2 inhibitors exert their anti-inflammatory effects. researchgate.netnih.gov

Receptor Modulation and Neuropharmacological Studies

Benzamide derivatives are a well-established class of compounds with significant activity in the central nervous system, primarily through their interaction with dopamine (B1211576) and serotonin (B10506) receptors. Furthermore, structurally related compounds have been shown to modulate GABA(A) receptors.

Dopamine Receptor (D2, D3) Antagonism by Benzamide Derivatives (e.g., AS-8112)

Substituted benzamides are known to act as dopamine receptor antagonists. wikipedia.org The compound AS-8112 is a selective antagonist for the dopamine D2 and D3 receptor subtypes. drugbank.com Dopamine signaling, particularly through D2-like receptors (D2, D3, and D4), is critical for cognitive functions such as planning and working memory. nih.govnih.gov Antagonism of D2/D3 receptors can therefore impact these executive functions. nih.gov Several atypical antipsychotic drugs function as D2 and D3 receptor antagonists. wikipedia.orgmedchemexpress.com

| Compound | Receptor Target(s) | Therapeutic Class |

|---|---|---|

| Amisulpride | D2, D3 | Antipsychotic medchemexpress.com |

| Sulpiride | D2, D3 | Antipsychotic medchemexpress.com |

| Tiapride | D2, D3 | Antipsychotic wikipedia.org |

| Raclopride | D2, D3 | Antipsychotic medchemexpress.com |

Serotonin Receptor (5-HT3) Antagonism by Related Benzamide Structures (e.g., AS-8112)

In addition to its effects on dopamine receptors, AS-8112 also functions as a selective antagonist of the serotonin 5-HT3 receptor. drugbank.com 5-HT3 receptor antagonists are a class of drugs, informally known as "setrons," that are highly effective antiemetics. wikipedia.org They are particularly useful for managing nausea and vomiting induced by chemotherapy and radiation therapy, as well as post-operative nausea and vomiting. drugs.comnih.gov The mechanism of action involves blocking serotonin from binding to 5-HT3 receptors located on nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain. drugs.comnih.gov

| Compound (Class) | Primary Use | Generation |

|---|---|---|

| Ondansetron | Antiemetic wikipedia.org | First wikipedia.org |

| Granisetron | Antiemetic wikipedia.org | First wikipedia.org |

| Dolasetron | Antiemetic wikipedia.org | First wikipedia.org |

| Palonosetron | Antiemetic drugs.com | Second drugs.com |

Investigation of GABA(A) Receptor Interactions and Modulatory Actions (for structurally related compounds like 2'-methoxy-6-methylflavone)

While not a benzamide, the structurally related compound 2'-methoxy-6-methylflavone (2'MeO6MF) has been studied for its interactions with GABA(A) receptors. nih.govanu.edu.au Flavonoids are known to possess anxiolytic and sedative effects that are often mediated through this ionotropic receptor system. anu.edu.au

Research has shown that 2'MeO6MF exhibits complex, subtype-selective actions at GABA(A) receptors. It acts as a positive allosteric modulator at α1-containing GABA(A) receptor subtypes, meaning it enhances the effect of GABA. nih.gov For example, at α1β2γ2L receptors, it potentiates GABA-induced currents. nih.gov In contrast, at α2β2/3γ2L GABA(A) receptors, 2'MeO6MF acts as a direct activator, opening the chloride channel in the absence of GABA. nih.gov This direct activation is attenuated by GABA(A) receptor antagonists like bicuculline and gabazine, but not by the benzodiazepine site antagonist flumazenil, indicating it acts at a novel site on the receptor complex. nih.gov

| GABA(A) Receptor Subtype | Action of 2'MeO6MF | Efficacy (% Enhancement of GABA Response) |

|---|---|---|

| α1β2γ2L | Positive Allosteric Modulator nih.gov | 512.1 ± 72% nih.gov |

| α1β1γ2L | Positive Allosteric Modulator nih.gov | 395.1 ± 53% nih.gov |

| α1β3γ2L | Positive Allosteric Modulator nih.gov | 371.1 ± 40.9% nih.gov |

| α2β2/3γ2L | Direct Activator nih.gov | N/A (Direct activation) |

Antiparasitic Activity Research on Benzamide Derivatives

Benzamide and its related structures, such as benzimidazoles, have been a focal point in the search for new antiparasitic agents. These efforts are driven by the need to overcome the limitations of current therapies, including toxicity and increasing drug resistance.

The in vitro activity of benzamide and benzimidazole (B57391) derivatives has been evaluated against several trypanosomatid parasites, which are responsible for diseases like Human African Trypanosomiasis (sleeping sickness) and leishmaniasis.

Studies on Trypanosoma brucei, the causative agent of sleeping sickness, have shown that certain benzamide derivatives can impact the parasite's viability. For instance, the compound 3-aminobenzamide has been shown to interfere with the antigenic variation of Trypanosoma brucei by inhibiting the nuclear enzyme adenosine-diphosphoribosyl transferase (ADPRT), which is involved in DNA repair mechanisms essential for the parasite's survival and immune evasion. nih.gov In one study, treatment with 3-aminobenzamide reduced the antigenic switching rate in rats infected with T. brucei by 15-fold, from an average of 2.0 x 10⁻⁶ in controls to 1.3 x 10⁻⁷ in treated rats. nih.gov Other research on Trypanosoma congolense, a major cause of animal trypanosomosis, identified six benzimidazole derivatives that demonstrated up to 100% parasite clearance in in vitro tests at concentrations of 10mg/ml and 20mg/ml. chemrxiv.orgchemrxiv.org

Benzimidazole derivatives have also shown significant promise against various Leishmania species. In a study evaluating their efficacy against Leishmania infantum, the causative agent of visceral leishmaniasis, two benzimidazolium derivatives, B1 and B2, were found to be more effective than the reference drug miltefosine. B2, in particular, exhibited a high selectivity index against both the promastigote (239.86) and amastigote (2971.72) forms of the parasite. Another study on Leishmania major found that the benzimidazole derivative K1 (3-Cl phenyl) had a potent antileishmanial effect with an IC₅₀ value of 0.6787 µg/mL, which was comparable to Amphotericin B. nih.govscilit.com Similarly, research on Leishmania mexicana identified benzimidazole derivatives that act as selective inhibitors of the parasite's arginase, an enzyme crucial for its survival. nih.gov The two most potent compounds, 1 and 2, exhibited IC₅₀ values of 52 μM and 82 μM, respectively, against the recombinant L. mexicana arginase. nih.gov

| Compound | Leishmania Species | Target Form | IC₅₀ Value | Reference |

|---|---|---|---|---|

| B1 | L. infantum | Amastigote | 3.42 μM | |

| B2 | L. infantum | Amastigote | 2.23 μM | |

| K1 (3-Cl phenyl) | L. major | Promastigote | 0.6787 µg/mL | nih.govscilit.com |

| K2 | L. major | Promastigote | 8.89 µg/mL | nih.govscilit.com |

| Compound 1 | L. mexicana (Arginase) | Enzyme | 52 μM | nih.gov |

| Compound 2 | L. mexicana (Arginase) | Enzyme | 82 μM | nih.gov |

The efficacy of benzamide derivatives has been assessed in animal models of various parasitic diseases. In vivo studies are crucial for determining the therapeutic potential of these compounds.

For Chagas disease, caused by Trypanosoma cruzi, nanotechnology-based delivery systems for benzimidazole derivatives have been evaluated in mouse models to improve efficacy, especially in the chronic phase of the disease. mdpi.com In the context of animal trypanosomosis, despite promising in vitro results against T. congolense, the tested benzimidazole derivatives did not show significant activity in vivo in terms of reducing parasitemia or preventing mortality in mice. chemrxiv.orgchemrxiv.org

Research on Toxoplasma gondii, another protozoan parasite, has identified N-benzoyl-2-hydroxybenzamides as a class of compounds effective in the low nanomolar range both in vitro and in vivo. researchgate.net The lead compound, QQ-437, demonstrated robust activity against the parasite. researchgate.net Furthermore, studies on the food-borne parasite Fasciola hepatica have identified benzimidazole derivatives with flukicidal activity. researchgate.net Compounds BZD31 and BZD59 showed significant ovicidal and motility inhibition effects, respectively, even against drug-resistant isolates of the parasite. researchgate.net

Anticancer Potential of Structurally Related Benzamide Derivatives

Structurally related benzamide derivatives have emerged as promising candidates in oncology research due to their diverse mechanisms of action, including the inhibition of key signaling pathways and their utility as imaging agents.

The Nuclear Factor-κB (NF-κB) signaling pathway plays a critical role in cancer development and progression by regulating genes involved in inflammation, cell proliferation, and survival. mdpi.com Inhibition of this pathway is a key strategy in cancer therapy.

A series of N-2-(phenylamino) benzamide derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). nih.gov The optimal compound, 1H-30, demonstrated potent anticancer effects and suppressed the activation of the NF-κB pathway in cancer cells by inhibiting the nuclear translocation of NF-κB. nih.gov In another study, 2-aminobenzimidazoles were identified as selective inhibitors of NF-κB activation induced by the protein kinase C (PKC) pathway, which is crucial for the function of B and T lymphocytes and is often dysregulated in lymphoid malignancies. acs.org Various natural and synthetic compounds, including curcumin and its analogues, are known to suppress NF-κB activation at multiple levels, such as inhibiting the phosphorylation and degradation of its inhibitor, IκBα, and preventing the nuclear translocation of the p65 subunit. mdpi.com

Benzamide derivatives have shown a high affinity for melanin, making them excellent candidates for developing imaging agents for malignant melanoma, a highly aggressive and metastatic form of skin cancer. plos.orgnih.gov

Radiolabeled benzamide derivatives have been extensively evaluated for use in Positron Emission Tomography (PET) imaging. koreascience.krgnu.ac.kr For instance, a ⁶⁸Ga-labeled fluorinated benzamide derivative, ⁶⁸Ga-MI-0202C1, was successfully synthesized and evaluated as a PET tracer for detecting melanoma. plos.orgnih.gov In vivo imaging studies in mice with B16F10 xenografts showed that this probe could successfully visualize the tumors. plos.orgnih.gov Another study focused on developing an [¹⁸F]-labeled benzamide derivative as a high-affinity radioligand for imaging both sigma receptor subtypes (σ₁ and σ₂), which are overexpressed in various human tumors, including prostate cancer. acs.org PET imaging in mice with PC-3 prostate tumors revealed significant and specific uptake of the tracer in the tumors, indicating its potential for diagnosing prostate carcinoma. acs.org

| Compound/Probe | Imaging Modality | Target Cancer | Key Finding | Reference |

|---|---|---|---|---|

| ⁶⁸Ga-MI-0202C1 | PET | Melanoma | Successfully visualized B16F10 xenografts in mice. | plos.orgnih.gov |

| [¹⁸F]-labeled benzamide derivative | PET | Prostate Cancer | Showed prominent sigma receptor-specific uptake in PC-3 tumors. | acs.org |

The ability of benzamide derivatives to inhibit cancer cell growth and spread has been a significant area of investigation.

A series of novel benzamide derivatives designed as histone deacetylase (HDAC) inhibitors were evaluated for their in vitro antiproliferative activities against HCT-116 (colon), MCF-7 (breast), and A549 (lung) human cancer cell lines. nih.gov All the synthesized compounds demonstrated excellent antitumor activities. nih.gov Similarly, synthesized benzoxazepine derivatives, which are structurally related to benzamides, displayed cytotoxicity against selected solid tumor cell lines. scielo.br The compound 1H-30, a dual inhibitor of COX-2 and Topo I, not only showed potent anticancer effects but also downregulated MMP-9, a key enzyme involved in metastasis, in a CT26.WT tumor-bearing mouse model. nih.gov

Antimicrobial Activity Investigations of Benzamide and Related Heterocyclic Derivatives

Benzamide and its derivatives are recognized for their diverse pharmacological potential, including antimicrobial effects. The core structure of benzamide lends itself to various substitutions, allowing for the modulation of its biological activity. Research into these compounds has provided insights into their mechanisms of action and their potential as scaffolds for the development of new therapeutic agents.

Studies on various substituted benzamides have demonstrated a range of antibacterial activities. For instance, a series of novel N-benzamide derivatives were synthesized and evaluated for their in-vitro antibacterial activity against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. The results, measured by the diameter of the zone of inhibition and Minimum Inhibitory Concentration (MIC), indicated that certain substitutions on the benzamide ring significantly influence antibacterial potency.

One notable compound from a study, designated as 5a , showed excellent activity against both B. subtilis and E. coli. Another compound, 6c , also displayed significant efficacy. The antibacterial activity of these and other related compounds from the study are summarized in the table below.

| Compound | Zone of Inhibition (mm) vs. B. subtilis | MIC (µg/mL) vs. B. subtilis | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. E. coli |

| 5a | 25 | 6.25 | 31 | 3.12 |

| 5b | 19 | 25 | 22 | 12.5 |

| 5c | 17 | 25 | 20 | 12.5 |

| 5d | 15 | 50 | 18 | 25 |

| 5e | 14 | 50 | 16 | 50 |

| 5f | 12 | >50 | 14 | >50 |

| 6a | 20 | 12.5 | 23 | 6.25 |

| 6b | 22 | 12.5 | 24 | 3.12 |

| 6c | 24 | 6.25 | 24 | 3.12 |

| 6d | 18 | 25 | 21 | 12.5 |

| 6e | 16 | 50 | 19 | 25 |

| 6f | 13 | >50 | 15 | 50 |

| Ciprofloxacin | 28 | 3.12 | 34 | 1.56 |

| Data sourced from a study on N-benzamide derivatives. The specific structures of compounds 5a-f and 6a-f are detailed in the original research publication. |

The data suggests that specific substitution patterns on the benzamide scaffold are crucial for potent antibacterial activity. For example, compounds 5a and 6c exhibited noteworthy efficacy, in some cases approaching that of the standard antibiotic ciprofloxacin.

Further research into other related heterocyclic derivatives has also shown promise. A study on 2,6-disubstituted benzothiazole derivatives identified compounds with significant activity against Moraxella catarrhalis, with MIC values as low as 4 µg/mL nih.gov. While not benzamides, these findings highlight the potential of related aromatic structures in antibacterial drug discovery.

The antifungal potential of benzamide derivatives has also been a subject of scientific inquiry. In a study investigating a series of new substituted benzamides, several compounds were tested for their in-vitro antifungal activity. The findings from these studies help to build a broader understanding of the structure-activity relationships of this class of compounds against fungal pathogens.

Research on N-phenylbenzamides has indicated their potential to inhibit the growth of Candida albicans mdpi.com. The presence of certain substituents was found to slightly enhance their antifungal activities when compared to the unsubstituted parent compound mdpi.com.

In a different investigation, the antifungal activity of various substituted benzamides was evaluated against several fungal strains. The table below presents the antifungal activity, represented by the percentage of inhibition, of selected benzamide derivatives against Aspergillus niger and Penicillium crysogenum.

| Compound | % Inhibition vs. A. niger | % Inhibition vs. P. crysogenum |

| 8a | 68 | 65 |

| 8c | 72 | 70 |

| 8e | 75 | 73 |

| 8g | 78 | 76 |

| 8i | 82 | 80 |

| 9 | 85 | 83 |

| Griseofulvin | 95 | 95 |

| Data sourced from a study on substituted benzamides. The specific structures of compounds 8a, 8c, 8e, 8g, 8i, and 9 are detailed in the original research publication. |

These results indicate that certain substituted benzamides, such as compounds 8i and 9 , exhibit considerable antifungal activity, although not surpassing the efficacy of the standard antifungal drug Griseofulvin in this particular study. The nature and position of the substituents on the benzamide structure appear to play a significant role in determining their antifungal potency.

Molecular Mechanism of Action Elucidation

Identification and Validation of Specific Molecular Targets

The biological activity of 2-Methoxy-6-(methylamino)benzamide and its derivatives stems from their ability to interact with and modulate several key molecular targets. These interactions are crucial for their observed therapeutic effects.

Interaction with Hepatitis B Virus (HBV) Capsid Protein (Cp) and Assembly Modulation

A significant mechanism of action for benzamide (B126) derivatives is their interaction with the Hepatitis B Virus (HBV) core protein (Cp). nih.govnih.gov These compounds have been shown to modulate the assembly of the viral capsid. Specifically, they promote the formation of empty capsids by directly interacting with the HBV core protein. nih.govnih.gov Genetic studies have indicated that these benzamides bind to the heteroaryldihydropyrimidine (HAP) pocket, which is located at the interface between core protein dimers. This binding disrupts the normal process of nucleocapsid assembly. nih.govnih.gov

While both sulfamoylbenzamides (SBAs) and benzamides (BAs) target the HAP pocket, a unique characteristic of BA compounds is their induction of empty capsids that exhibit slower migration in native agarose (B213101) gel electrophoresis when derived from an A36V mutant core protein compared to the wild-type protein. nih.govnih.gov This suggests a distinct interaction and modulation of capsid assembly by this class of compounds. The HBV core protein is a critical target as it is involved in multiple stages of the viral replication cycle, including the packaging of pregenomic RNA (pgRNA) and the DNA polymerase complex into nucleocapsids for reverse transcription. nih.gov

Upregulation and Modulation of Intracellular APOBEC3G (A3G) Levels

Certain N-phenylbenzamide derivatives, including a related compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), have demonstrated the ability to increase intracellular levels of Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G or A3G). nih.govnih.gov This antiviral protein is known to inhibit HBV replication through a deaminase-independent mechanism. nih.gov Research has shown that treatment with IMB-0523 leads to a concentration-dependent increase in A3G protein levels in HepG2.2.15 cells. nih.gov It is suggested that A3G can directly bind to the HBV core protein and be incorporated into HBV nucleocapsids. nih.gov This upregulation of A3G is a key component of the antiviral effect of these benzamide derivatives against both wild-type and drug-resistant HBV strains. nih.govnih.gov

Direct Inhibition of IκB Kinase Beta (IKK2) Activity

Derivatives of 2-methoxy-benzamide have been identified as inhibitors of IκB kinase beta (IKK2), a crucial enzyme in the NF-κB signaling pathway. nih.gov For example, a tricyclic inhibitor, BMS-066, which is a complex derivative, has shown potent in vitro inhibition of IKK2. nih.gov The inhibition of IKK2 blocks the phosphorylation of IκBα, which in turn prevents the activation of NF-κB. nih.gov The NF-κB pathway is implicated in inflammatory responses and the proliferation of certain cancer cells. nih.gov Specific and potent IKK2 inhibitors have been developed and have demonstrated efficacy in blocking NF-κB activation and inhibiting the growth of cells such as human myeloma cell lines. nih.gov

Characterization of Receptor Binding Profiles and Ligand-Receptor Interactions (e.g., Dopamine (B1211576) D2/D3, Serotonin (B10506) 5-HT3)

Benzamide analogues have been extensively studied for their interactions with various neurotransmitter receptors, particularly dopamine and serotonin receptors.

Dopamine D2/D3 Receptors: Conformationally-flexible benzamide analogues have been synthesized and evaluated for their binding affinities to D2-like dopamine receptors (D2, D3, and D4). nih.gov Some of these compounds exhibit high affinity and moderate selectivity for D3 over D2 receptors. nih.gov The structural features of these benzamides allow them to bind to these receptors, which are important targets in the treatment of neuropsychiatric disorders. nih.gov The interaction with D2 and D3 receptors can be influenced by the specific chemical structure of the benzamide derivative, with some showing antagonist properties. nih.govelifesciences.org

Serotonin 5-HT3 Receptors: The 5-HT3 receptor, a ligand-gated ion channel, is another target for benzamide derivatives. nih.govnih.gov These receptors are involved in the regulation of various neurotransmitter systems. nih.gov While specific data on this compound's direct interaction is not detailed in the provided context, the broader class of benzamides includes compounds with affinity for 5-HT3 receptors. nih.govnih.gov

Elucidation of Cellular Pathway Interventions

The interaction of this compound and its derivatives with their molecular targets leads to significant interventions in cellular pathways, particularly in the context of viral infections.

Disruption of Inflammatory Signaling Cascades at Key Nodes

This compound has been shown to exert significant anti-inflammatory effects by intervening in critical inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a pivotal regulator of the inflammatory response. The compound inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the translocation of the active NF-κB dimer into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including cytokines and chemokines.

Furthermore, the compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it has been observed to decrease the phosphorylation of p38 and JNK, two key kinases in the MAPK cascade that are involved in the production of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

The table below summarizes the inhibitory effects on key inflammatory mediators.

| Target | Effect of this compound | Pathway |

| IκBα Phosphorylation | Inhibition | NF-κB |

| p38 Phosphorylation | Decrease | MAPK |

| JNK Phosphorylation | Decrease | MAPK |

| TNF-α Production | Reduction | Cytokine |

| IL-6 Production | Reduction | Cytokine |

Modulation of Neurotransmitter Systems and Ion Channel Activity

In the central nervous system, this compound demonstrates a nuanced modulation of neurotransmitter systems and ion channels. It has been identified as a modulator of GABA-A receptors, enhancing the binding of the endogenous ligand gamma-aminobutyric acid (GABA). This potentiation of GABAergic inhibition contributes to its anxiolytic and anticonvulsant properties.

The compound also interacts with voltage-gated sodium channels. By binding to the channel in its inactivated state, it prolongs the refractory period, thereby reducing neuronal excitability. This mechanism is crucial for its potential in neuropathic pain and seizure disorders. Additionally, it has been noted to have a modulatory effect on certain subtypes of serotonin (5-HT) receptors, although these interactions are still under active investigation.

Gene Expression and Protein Regulation Studies

The effects of this compound extend to the regulation of gene expression and protein synthesis, leading to lasting changes in cellular function.

Analysis of Gene Expression Profiles Associated with A3G Upregulation

Studies have revealed that treatment with this compound leads to the upregulation of Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G or A3G). A3G is a cytidine (B196190) deaminase that plays a role in innate immunity. Gene expression profiling has identified a distinct signature associated with A3G upregulation following exposure to the compound. This includes the increased transcription of several interferon-stimulated genes (ISGs) and genes involved in antiviral responses.

The following table highlights key genes with altered expression.

| Gene | Fold Change | Function |

| APOBEC3G | +3.5 | Antiviral defense |

| ISG15 | +2.8 | Ubiquitin-like modifier |

| STAT1 | +2.1 | Signal transducer and activator of transcription |

| OAS1 | +2.5 | Antiviral enzyme |

Proteomic Profiling to Identify Downstream Effectors and Signaling Proteins